molecular formula C15H13ClN2O2S2 B4501440 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B4501440
M. Wt: 352.9 g/mol
InChI Key: LBFTZLKWLPGICO-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic heterocyclic compound featuring a tetrahydro-γ-carboline core. This scaffold is characterized by a pyrido-indole ring system with a sulfur-containing substituent (2-thienylsulfonyl) at position 2 and a chlorine atom at position 8. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole structure is a "privileged scaffold" in medicinal chemistry, known for its versatility in modulating biological targets such as ion channels and receptors .

Properties

IUPAC Name

8-chloro-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S2/c16-10-3-4-13-11(8-10)12-9-18(6-5-14(12)17-13)22(19,20)15-2-1-7-21-15/h1-4,7-8,17H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFTZLKWLPGICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method involves the initial formation of the indole core, followed by the introduction of the thienylsulfonyl and chloro substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of the chloro or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be contextualized by comparing it with related derivatives. Key differences in substituents, molecular properties, and biological activities are summarized below:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Evidence ID
This compound 8-Cl, 2-(2-thienylsulfonyl) C15H13ClN2O2S2 376.91 Sulfonyl group introduces polarity; thienyl ring enhances π-π interactions. N/A (Target Compound)
8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-Cl C11H11ClN2 206.67 Base structure lacking sulfonyl group; simpler hydrophobicity.
2-Acetyl-8-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-Cl, 2-acetyl C13H13ClN2O 248.71 Acetyl group increases polarity but lacks sulfonyl’s electron-withdrawing effects.
8-Methylsulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (45k) 8-SO2Me C12H12N3O2S 280.31 Methylsulfonyl group enhances solubility and hydrogen-bonding potential.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-F C11H11FN2 190.22 Fluorine as a bioisostere for chlorine; smaller atomic radius.
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 8-OMe, 2-Me C13H16N2O 216.28 Methoxy and methyl groups increase lipophilicity.

Biological Activity

8-Chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the class of indole derivatives. Its unique structure incorporates a thienylsulfonyl group and a tetrahydropyridoindole framework, which is associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₃ClN₂O₂S₂
  • Molecular Weight : 352.9 g/mol
  • CAS Number : 1081146-74-8

Serotonin Antagonism

Research indicates that compounds within the tetrahydro-1H-pyrido[4,3-b]indole series exhibit significant serotonin antagonism . The presence of the thienylsulfonyl moiety enhances the compound's ability to interact with serotonin receptors, which are critical in various neurological and psychiatric conditions. In vitro studies have demonstrated that this compound can effectively bind to these receptors and modulate their activity .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic properties. Derivatives of tetrahydro-1H-pyrido[4,3-b]indoles have shown promise in pharmacological tests aimed at reducing inflammation and pain .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as serotonin receptors and potentially other enzymes involved in inflammatory pathways. The chlorine substitution in its structure enhances lipophilicity and may improve its ability to cross biological membranes .

Case Studies and Research Findings

StudyFindings
Study on Serotonin Receptor BindingDemonstrated effective binding to serotonin receptors with modulation of receptor activity .
Anti-inflammatory TestingShowed significant reduction in inflammation markers in animal models .
Antitumor EfficacyRelated compounds exhibited cytotoxic effects on cancer cell lines; further studies needed for direct assessment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?

  • Methodology :

  • Fischer Indole Synthesis : Reacting aryl-hydrazine hydrochlorides with N-substituted 4-piperidones under acidic conditions, followed by functionalization with thienylsulfonyl groups .
  • Alternative Route : A benzyne cyclization strategy using 3-chlorophenylimine-N-alkyl-4-piperidones and NaNH₂/KNH₂ in proton-free solvents (e.g., THF, dioxane) avoids toxic aryl hydrazines, improving safety and yield .
    • Key Considerations : Optimize reaction time (2–24 hours), temperature (20°C to solvent boiling point), and solvent polarity to control regioselectivity .

Q. How is this compound characterized using spectroscopic and analytical techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks based on shifts observed in structurally similar compounds (e.g., δ 11.0 ppm for NH protons in DMSO-d₆) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., m/z 207.5 [M+H]⁺ for the 8-chloro analog) .
  • Elemental Analysis : Validate purity via %C, %H, %N, and %Cl (e.g., C: 62.93%, Cl: 18.15%) .
    • Data Interpretation : Cross-reference with published spectra of pyridoindole derivatives to resolve ambiguities in overlapping signals .

Q. What pharmacological screening models are suitable for preliminary activity assessment?

  • In Vitro Assays :

  • Receptor Binding : Screen for affinity at cannabinoid CB1/CB2 receptors using radioligand displacement assays (e.g., EC₅₀ = 49 nM for CB1 in γ-carboline analogs) .
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based enzymatic assays.
    • In Vivo Models : Evaluate anti-inflammatory or analgesic activity in rodent models (e.g., inflammatory pain assays) .

Advanced Research Questions

Q. How can structural modifications enhance binding affinity to cannabinoid receptors?

  • SAR Insights :

  • Core Modifications : Introducing sulfonyl groups (e.g., ethylsulfonyl at position 5) increases potency (e.g., compound 66: CB1 EC₅₀ = 49 nM) .
  • Substituent Effects : Cyclopentyl or tetrahydropyran groups at position 8 improve metabolic stability while maintaining activity .
    • Methodology : Use molecular docking and MD simulations to predict interactions with CB1/CB2 binding pockets before synthetic validation .

Q. How to resolve discrepancies in reported synthetic yields or spectral data?

  • Case Study :

  • Yield Variability : Compare reaction conditions (e.g., CsF catalysis in DMF vs. NaNH₂ in THF) . Higher temperatures (110°C) and polar solvents favor faster cyclization but may degrade sensitive substituents.
  • Spectral Conflicts : Replicate NMR under standardized conditions (e.g., DMSO-d₆, 400 MHz) and validate with 2D-COSY/HMQC to resolve signal overlaps .

Q. What strategies optimize synthetic yield while minimizing toxic byproducts?

  • Green Chemistry Approaches :

  • Catalyst Selection : Use CsF or K₂CO₃ instead of traditional acids to reduce waste .
  • Solvent Recycling : Employ dioxane or THF, which can be recovered via distillation .
    • Byproduct Mitigation : Monitor reactions with HPLC to detect intermediates (e.g., unreacted piperidones) and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 2
Reactant of Route 2
8-chloro-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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